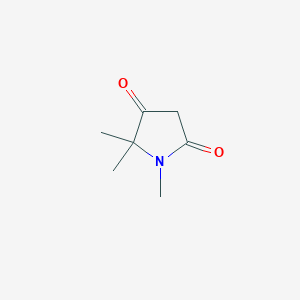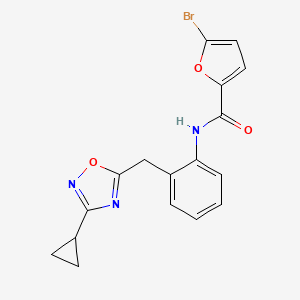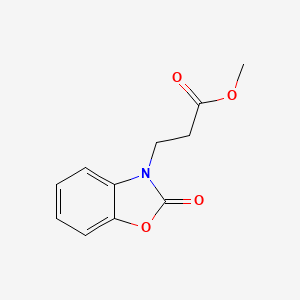
Rubipodanone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubipodanone A is a naturally occurring compound isolated from the roots and rhizomes of the plant Rubia podantha. It belongs to the class of naphthohydroquinone dimers and has shown significant biological activities, including cytotoxicity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubipodanone A can be synthesized through a series of chemical reactions involving naphthohydroquinone intermediates. The synthetic route typically involves the dimerization of naphthohydroquinone derivatives under specific conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the dimerization process .
Industrial Production Methods
The industrial production of this compound is primarily based on the extraction from the roots and rhizomes of Rubia podantha. The extraction process involves the use of organic solvents to isolate the compound, followed by purification techniques such as chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Rubipodanone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities and chemical properties .
Scientific Research Applications
Rubipodanone A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying naphthohydroquinone dimers and their reactivity.
Biology: Investigated for its cytotoxic effects against cancer cell lines such as A549, BEL-7402, HeLa, HepG2, SGC-7901, and U251
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to activate the NF-κB signaling pathway
Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products.
Mechanism of Action
Rubipodanone A exerts its effects primarily through the activation of the NF-κB signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. This compound activates NF-κB at concentrations of 20 and 40 micromolar, leading to the expression of genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Rubipodanone B, C, and D: These are other naphthohydroquinone dimers isolated from Rubia podantha, with similar structures but different biological activities.
Rubioncolin C: Another naphthohydroquinone dimer with potent cytotoxicity and NF-κB inhibitory activity.
Uniqueness
Rubipodanone A is unique due to its specific activation of the NF-κB pathway and its cytotoxic effects against a broad range of cancer cell lines. Its distinct structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
methyl (3R)-3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O6/c1-15(2)12-13-27(20-14-21(28)16-8-4-5-9-17(16)23(20)29)22(26(32)33-3)24(30)18-10-6-7-11-19(18)25(27)31/h4-12,14,30H,13H2,1-3H3/t27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHHYGYUIPPDJB-HHHXNRCGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(C(=C(C2=CC=CC=C2C1=O)O)C(=O)OC)C3=CC(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@]1(C(=C(C2=CC=CC=C2C1=O)O)C(=O)OC)C3=CC(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2517124.png)
![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)
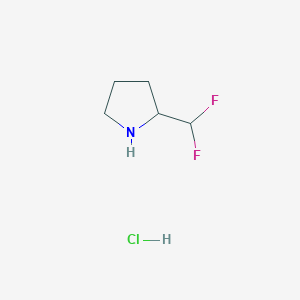
![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)
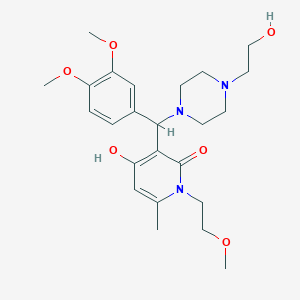
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/new.no-structure.jpg)
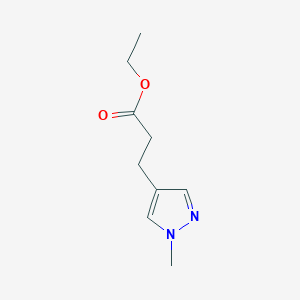
methanone](/img/structure/B2517139.png)

